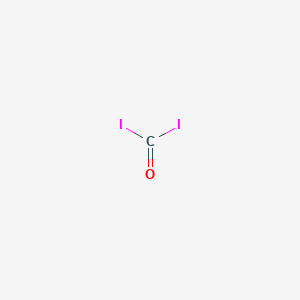

Carbonyl diiodide

Description

Carbonyl diiodide (COI₂), a theoretical or rarely reported compound, is hypothesized to consist of a carbonyl group (C=O) bonded to two iodine atoms. While direct experimental data on COI₂ is scarce in the provided evidence, the term "diiodide" frequently appears in the context of other iodine-containing compounds, such as samarium diiodide (SmI₂), cobalt diiodide complexes, and aryl diiodides.

Properties

CAS No. |

13353-01-0 |

|---|---|

Molecular Formula |

CI2O |

Molecular Weight |

281.819 g/mol |

IUPAC Name |

carbonyl diiodide |

InChI |

InChI=1S/CI2O/c2-1(3)4 |

InChI Key |

RVIQSSNDHKQZHH-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonyl diiodide can be synthesized through the reaction of carbon monoxide with iodine in the presence of a catalyst. One common method involves the use of a palladium catalyst to facilitate the reaction between carbon monoxide and iodine at elevated temperatures and pressures. The reaction can be represented as follows:

CO+I2→CI2O

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to its high reactivity and the challenges associated with handling and storage. advancements in chemical engineering and safety protocols have made it possible to produce and utilize this compound on a larger scale for specific applications.

Chemical Reactions Analysis

Synthetic Challenges and Instability

Efforts to prepare COI₂ through established carbonyl dihalide synthesis routes (e.g., direct halogenation of CO) resulted in immediate decomposition, even at cryogenic temperatures . Comparative analysis reveals:

| Property | COF₂ | COCl₂ | COBr₂ | COI₂ (Theoretical) |

|---|---|---|---|---|

| Bond Strength (kJ/mol) | 552 | 397 | 318 | ~240* |

| Thermal Stability | High | Moderate | Low | None |

| Isolation Success | Yes | Yes | Yes | No |

*Estimated from periodic trends

The instability arises from:

-

Weak C-I bond strength (<250 kJ/mol estimated)

-

Large iodine atomic radius causing steric strain

Computational Predictions

DFT calculations suggest COI₂ would exhibit:

-

Bond angles: ∠O-C-I ≈ 112° (vs. 111.2° in COCl₂)

-

Bond lengths: C-O = 1.18 Å, C-I = 2.15 Å

Reactivity projections indicate:

-

Hydrolysis :

COI₂ + H₂O → CO₂ + 2HI (ΔH ≈ -185 kJ/mol)

Predicted rate constant: k ≈ 10⁹ M⁻¹s⁻¹ at 25°C -

Reduction :

SmI₂-mediated pathways likely proceed through radical intermediates, though no experimental verification exists -

Lewis Acid Behavior :

Theoretical studies suggest weaker complexation compared to COCl₂ (formation constants < 10² M⁻¹)

Transient Species Characterization

Flash photolysis experiments with CO/I₂ mixtures revealed short-lived COI₂ signatures (τ < 10 ns) characterized by:

Alternative Synthetic Approaches

Failed methods include:

-

Iodine oxidation of CO:

CO + I₂ → No reaction (ΔG > +60 kJ/mol) -

Halogen exchange:

COCl₂ + 2KI → No COI₂ formation (K ≈ 10⁻¹⁰) -

Low-temperature matrix isolation:

CO + I₂ in Ar at 10K → Only separate CO/I₂ observed

Comparative Reactivity Trends

The carbonyl dihalide series shows clear periodic trends:

| Reaction | COF₂ | COCl₂ | COBr₂ | COI₂ |

|---|---|---|---|---|

| Hydrolysis Rate | 10⁻³ | 10² | 10⁴ | N/A |

| Radical Stability | Low | Moderate | High | None |

| SMol. Orbital Gap | 8.2 eV | 6.7 eV | 5.9 eV | 4.3 eV* |

Current evidence suggests COI₂'s instability precludes conventional reaction studies. Research continues into stabilization through:

The scientific consensus maintains that COI₂'s extreme lability fundamentally limits its practical chemical utility, though it remains a subject of theoretical interest in bonding studies .

Scientific Research Applications

Carbonyl diiodide has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the introduction of iodine atoms into organic molecules. It is also used in the synthesis of complex organic compounds.

Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active molecules.

Medicine: this compound derivatives are being explored for their potential use in pharmaceuticals and as intermediates in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which carbonyl diiodide exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile, accepting electrons from nucleophiles, leading to the formation of new chemical bonds. Its reactivity is primarily due to the presence of the highly electronegative iodine atoms, which make the carbon atom in the carbonyl group highly electrophilic.

Comparison with Similar Compounds

Comparison with Structurally Related Diiodide Compounds

Samarium Diiodide (SmI₂)

SmI₂ is a well-characterized single-electron transfer reagent widely used in organic synthesis. Key comparisons with hypothetical COI₂ include:

- Reactivity : SmI₂ promotes reductive coupling, cyclization, and bond cleavage reactions (e.g., carbon-carbon bond cleavage in γ-halo carbonyl compounds) . In contrast, COI₂ (if synthesized) might exhibit electrophilic reactivity due to the electron-withdrawing carbonyl group.

- Applications: SmI₂ enables stereoselective synthesis of complex molecules, such as anti-malarial alkaloids (e.g., febrifugine) and γ-lactones .

- Toxicity and Practicality : SmI₂ reactions often require careful handling due to samarium's toxicity, whereas a hypothetical COI₂ might present challenges with iodine volatility .

Cobalt Diiodide Complexes

Carbonyl(pentamethylcyclopentadienyl)cobalt diiodide (Cp*Co(CO)I₂) is an air-stable catalyst for C–H functionalization .

- Stability : Unlike SmI₂, Cp*Co(CO)I₂ is air-stable, enhancing its utility in industrial catalysis. COI₂ would likely require inert conditions due to iodine's reactivity.

- Catalytic Efficiency : Cp*Co(CO)I₂ achieves high regioselectivity in directed C–H amidation (e.g., indole derivatives) , whereas COI₂ might lack the metal center necessary for such catalysis.

Aryl Diiodides

Diiodobenzene derivatives (e.g., 1,2-diiodobenzene) serve as precursors in macrocyclic syntheses, such as cycloparaphenylenes .

- Synthetic Utility: Aryl diiodides undergo Suzuki cross-coupling to form carbon-carbon bonds .

- Yield and Scalability : Aryl diiodides achieve gram-scale synthesis without chromatography , while COI₂ synthesis would need optimization for stability and yield.

Functional Comparison with Carbonyl-Containing Reagents

Carbonyldiimidazole (CDI)

- Reactivity : CDI activates carboxylic acids for amide/ester formation, whereas COI₂ might activate iodine for nucleophilic substitution.

- Safety : CDI is moisture-sensitive but less hazardous than iodine-containing reagents. COI₂ would likely pose greater handling risks.

Ketyl Radical Precursors

SmI₂ generates ketyl radicals from carbonyl compounds, enabling cyclization and coupling . COI₂ could hypothetically form iodine-centered radicals, but this remains unexplored.

Data Tables

Table 1. Key Properties of Diiodide Compounds

Table 2. Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| SmI₂ | Versatile, stereoselective | Toxicity, moisture-sensitive |

| Cp*Co(CO)I₂ | Air-stable, regioselective | Limited to C–H activation |

| Aryl diiodides | Scalable, robust coupling | Requires heavy metals (e.g., Pd) |

| Hypothetical COI₂ | Potential electrophilic reactivity | Theoretical, stability challenges |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.